Cas no 55332-38-2 ((S)-2-(4-Chlorophenyl)-3-methylbutanoic acid)

55332-38-2 structure
Nome del prodotto:(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Numero CAS:55332-38-2
MF:C11H13ClO2
MW:212.672722578049
MDL:MFCD04112625
CID:823429
PubChem ID:854132
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
- S-2-(4-CHLOROPHENYL)-3-METHYLBUTYRIC ACID
- (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid
- (S)-2-(4-CHLORO-PHENYL)-3-METHYL-BUTYRIC ACID
- S-Fenvalerate acid
- (S)-2-(4-Chlorophenyl)-3-methylbutanoicacid
- 8074AB
- (S)-2-(4-chlorophenyl)isovaleric acid
- (s)-2-(4-chlorophenyl)-3-methylbutyric acid
- (S)-2-(p-chlorophenyl)-3-methylbutyric acid
- A87
- EN300-1717613
- AC-30480
- DTXSID90357550
- AKOS015890779
- AKOS015841544
- MFCD04112625
- SCHEMBL1405698
- ESFENVALERATE FREE ACID METABOLITE
- AS-39920
- VTJMSIIXXKNIDJ-JTQLQIEISA-N
- CS-W000549
- 55332-38-2
- Benzeneacetic acid, 4-chloro-a-(1-methylethyl)-, (aS)-
-
- MDL: MFCD04112625
- Inchi: 1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1
- Chiave InChI: VTJMSIIXXKNIDJ-JTQLQIEISA-N
- Sorrisi: ClC1C([H])=C([H])C(=C([H])C=1[H])[C@@]([H])(C(=O)O[H])C([H])(C([H])([H])[H])C([H])([H])[H]
Proprietà calcolate
- Massa esatta: 212.06000
- Massa monoisotopica: 212.0604073g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 196
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.3
- XLogP3: 3.4
Proprietà sperimentali
- Punto di ebollizione: 318.7±17.0℃ at 760 mmHg
- PSA: 37.30000
- LogP: 3.16420
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB456172-1 g |
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid; 95% |
55332-38-2 | 1g |
€519.70 | 2023-04-22 | ||
eNovation Chemicals LLC | Y1050177-250mg |
Benzeneacetic acid, 4-chloro-a-(1-methylethyl)-, (aS)- |
55332-38-2 | 95% | 250mg |
$215 | 2023-05-17 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0360-500mg |
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid |
55332-38-2 | 96% | 500mg |
¥3480.09 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0360-50mg |
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid |
55332-38-2 | 96% | 50mg |
¥1302.85 | 2025-01-22 | |
eNovation Chemicals LLC | D582937-250mg |
ESFENVALERATE FREE ACID METABOLITE |
55332-38-2 | 95% | 250mg |
$500 | 2024-05-24 | |
TRC | C385713-100mg |
(S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid |
55332-38-2 | 100mg |
$ 205.00 | 2023-09-08 | ||
abcr | AB456172-250 mg |
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid; 95% |
55332-38-2 | 250mg |
€286.10 | 2023-04-22 | ||
Enamine | EN300-1717613-1.0g |
(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid |
55332-38-2 | 94% | 1g |
$250.0 | 2023-06-04 | |
Enamine | EN300-1717613-10.0g |
(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid |
55332-38-2 | 94% | 10g |
$1819.0 | 2023-06-04 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0360-100mg |
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid |
55332-38-2 | 96% | 100mg |
992.21CNY | 2021-05-07 |
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid Letteratura correlata
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
55332-38-2 ((S)-2-(4-Chlorophenyl)-3-methylbutanoic acid) Prodotti correlati
- 919009-03-3(8-(2-aminophenyl)-3-(4-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2228222-90-8(5-(3-bromoprop-1-en-2-yl)-2-chloropyridine)
- 1858256-50-4(N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine)
- 1478482-06-2(4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one)
- 5364-22-7(2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride)
- 13064-64-7(2,5-diiodobenzene-1,4-diol)
- 1556359-80-8(5-(1-aminopropan-2-yl)-N,N-dimethyl-1,3-thiazol-2-amine)
- 2229463-41-4(methyl 5-(3-hydroxypyrrolidin-3-yl)methyl-1-methyl-1H-pyrrole-2-carboxylate)
- 1855036-90-6(Furan, 2-[2-(chloromethyl)-4-penten-1-yl]-)
- 2764018-04-2(2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl fluoride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:55332-38-2)(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):300.0/842.0